1-(2-Cyanoethyl)piperidine-2-carboxylic acid
Description
1-(2-Cyanoethyl)piperidine-2-carboxylic acid is a piperidine derivative featuring a cyanoethyl (-CH2CH2CN) substituent at the nitrogen atom and a carboxylic acid group at the second position of the piperidine ring. Its structure combines the rigidity of the piperidine ring with the electron-withdrawing properties of the cyano group, which may influence its reactivity and biological activity .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2-cyanoethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c10-5-3-7-11-6-2-1-4-8(11)9(12)13/h8H,1-4,6-7H2,(H,12,13) |
InChI Key |
LCBPJUMUZWXAAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CCC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Cyanoethyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine with acrylonitrile, followed by subsequent hydrolysis and oxidation steps . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
1-(2-Cyanoethyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Cyanoethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Cyanoethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Key Compounds :
- Electronic Effects: The cyanoethyl group in the target compound introduces strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to the benzyl or Cbz-protected analogs .
- Biological Relevance: Sulfonamide and chlorinated benzyl derivatives (e.g., ) exhibit enhanced binding to hydrophobic enzyme pockets, whereas the cyanoethyl group may favor polar interactions or covalent bonding via nitrile reactivity .
Comparisons with Other Routes :
- N-Cbz Protection: describes the use of carboxybenzyl (Cbz) groups for nitrogen protection, requiring deprotection steps (e.g., H2/Pd-C) that are unnecessary in the cyanoethyl derivative .
- Sulfonylation: Sulfonyl derivatives (e.g., ) often employ sulfonyl chlorides and base-mediated coupling, a pathway distinct from cyanoethylation .
Physicochemical Properties
- However, this may vary with pH due to the carboxylic acid’s ionization .
- Thermal Stability : Nitriles generally exhibit higher thermal stability than esters or sulfonamides, suggesting the target compound may tolerate harsher reaction conditions than its analogs .
Biological Activity
1-(2-Cyanoethyl)piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol. The compound contains a piperidine ring, a cyanoethyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological interactions .
Biological Activity
Research indicates that this compound may exhibit several biological activities, particularly in the realm of medicinal applications. Key areas of interest include:
Synthesis
The synthesis of this compound typically involves several methods, including:
- Ugi Reaction : A multi-component reaction that combines an amine, an isocyanide, a carboxylic acid, and an aldehyde to form piperidine derivatives.
- Cyclization Reactions : These reactions can create the piperidine ring structure from precursor compounds through various cyclization techniques.
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of various piperidine derivatives against SARS-CoV-2. While direct testing on this compound has not been reported, related compounds showed modest inhibition of viral proteases essential for the virus's life cycle .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of piperidinothiosemicarbazones, which share structural similarities with this compound. These compounds exhibited significant activity against resistant strains of M. tuberculosis, emphasizing the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 1-(2-Cyanoethyl)piperidine-4-carboxylic acid | 1176018-48-6 | Different carboxyl position on the piperidine ring |
| 1-Methyl-piperidine-3-carboxylic acid | 471283 | Methyl substitution affecting reactivity |
| (R)-1-(2-Cyanoethyl)piperidine-2-carboxylic acid | 933769-02-9 | Chiral center influencing biological interactions |
This table illustrates how variations in functional groups or stereochemistry can lead to different biological activities or chemical reactivities among similar compounds.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
- Optimize pH during hydrolysis to prevent decomposition of the cyano group.
Basic: How can researchers validate the structural identity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR :
- ¹H NMR : Look for signals corresponding to the piperidine ring (δ 1.5–3.0 ppm) and cyanoethyl group (δ 2.5–3.5 ppm for CH₂CN).
- ¹³C NMR : Confirm the carboxylic acid carbonyl (δ ~170 ppm) and nitrile carbon (δ ~120 ppm).
- IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and nitrile C≡N peak (~2200 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks matching the molecular formula (C₉H₁₂N₂O₂: exact mass 180.09).
- HPLC Purity : Use a C18 column with UV detection at 210 nm; compare retention times with reference standards .
Advanced: How to resolve contradictions in reported solubility and stability data for this compound?
Methodological Answer:
Contradictions often arise from variations in experimental conditions. To address this:
Standardize Solvent Systems : Test solubility in buffered aqueous solutions (pH 2–12) and common organic solvents (e.g., DMSO, methanol) using gravimetric analysis.
Stability Studies :
- Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Identify degradation products (e.g., hydrolysis of the nitrile to amide or acid) via LC-MS.
Cross-Validate Data : Compare results with structurally analogous compounds, such as 6-cyanopyridine-2-carboxylic acid, which has documented stability in acidic conditions .
Q. Example SAR Table :
| Analog Structure | Enzyme Inhibition IC₅₀ (nM) | Metabolic Half-Life (h) |
|---|---|---|
| This compound | 150 ± 20 | 2.1 ± 0.3 |
| 1-(3-Cyanopropyl) analog | 420 ± 50 | 1.8 ± 0.2 |
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
Store the compound under inert conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
